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Compound of Interest

Compound Name: Tribromofluoromethane

Cat. No.: B1329301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
tribromofluoromethane (CBrsF), a compound of interest in various chemical research and
development sectors. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula of tribromofluoromethane is CBrsF, and its molecular weight is
approximately 270.72 g/mol .[1][2] The following tables summarize the available quantitative
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectroscopic Data for Tribromofluoromethane

Parameter Value Source
] ) 77.16 ppm (Referenced to
Chemical Shift (d) [1]
CDCI3)
Multiplicity Quartet (due to tJC-F coupling)
Coupling Constant (1tJC-F) ~300-350 Hz (Estimated)
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Table 2: 1°F NMR Spectroscopic Data for Tribromofluoromethane

Parameter Value Source

-70 to -80 ppm (Estimated,

Chemical Shift (&
(©) referenced to CFCIs)

Multiplicity Singlet

Note: An experimental °F NMR spectrum for tribromofluoromethane was not readily
available in public databases. The estimated chemical shift is based on typical values for
fluorinated methanes and related organofluorine compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of tribromofluoromethane is characterized by strong absorptions
corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.

Table 3: Key Infrared Absorption Bands for Tribromofluoromethane

Wavenumber . .

Assighment Intensity Source
(cm™)
~1070 C-F Stretch Strong [3]
~650 C-Br Stretch Strong

Mass Spectrometry (MS)

The mass spectrum of tribromofluoromethane is characterized by a complex isotopic pattern
due to the presence of three bromine atoms (7°Br and &!Br isotopes). The molecular ion peak is
often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine

atoms.

Table 4. Major Mass Spectral Peaks for Tribromofluoromethane
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miz Relative Intensity Assignment Source
) [CBrsF]* (Molecular
272,270, 268, 266 Variable [2]
lon Cluster)
193, 191, 189 High [CBrzF]* [1]
112,110 Moderate [CBrF]*
[CFs]*
69 Low
(rearrangement)
31 Moderate [CF]+

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are based on standard techniques for the analysis of volatile
organohalogen compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To acquire 3C and °F NMR spectra of tribromofluoromethane.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

Sample Preparation:

e A solution of tribromofluoromethane (approximately 50-100 mg for 3C NMR, 10-20 mg for
19F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d,
CDCls).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of a suitable internal standard (e.g., tetramethylsilane for 33C NMR, or an
external reference for °F NMR) may be added.

13C NMR Acquisition Parameters:
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e Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

e Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: 0 to 200 ppm.

e Number of Scans: 1024 or more, depending on the concentration.

¢ Relaxation Delay: 2 seconds.

19F NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment.

o Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).
e Number of Scans: 64 or more.

o Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid tribromofluoromethane.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):

o Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and
a background spectrum has been collected.

o For the ATR method, place a single drop of neat tribromofluoromethane directly onto the
crystal.
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» For the transmission method, place a drop of the liquid between two salt plates to create a
thin film.[4]

Data Acquisition:
e Spectral Range: 4000 to 400 cm~1.
e Resolution: 4 cm™1,

e Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation:

e Prepare a dilute solution of tribromofluoromethane in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 ppm.

GC-MS Parameters:

Injection Volume: 1 pL.

* Injector Temperature: 250 °C.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
e Oven Temperature Program:

o Initial temperature: 40 °C, hold for 2 minutes.

o Ramp: Increase to 150 °C at a rate of 10 °C/min.
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o Hold at 150 °C for 2 minutes.

MS lon Source: Electron lonization (El) at 70 eV.

MS Scan Range: m/z 30-350.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a general workflow for the analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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